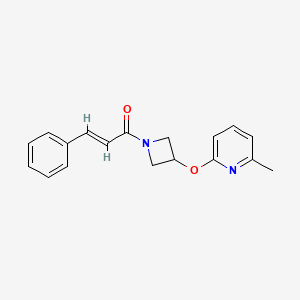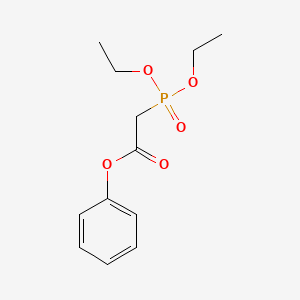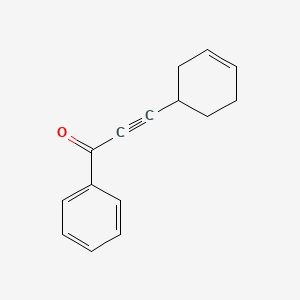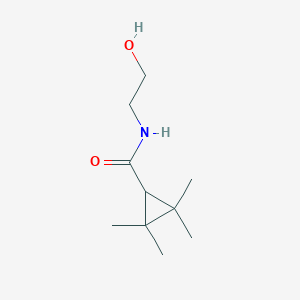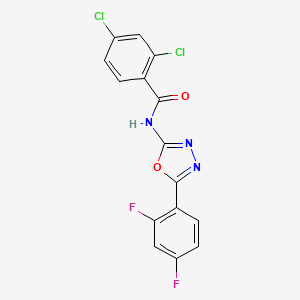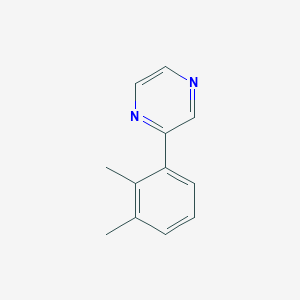
2-(2,3-Dimethylphenyl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Dimethylphenyl)pyrazine is a heterocyclic aromatic compound that features a pyrazine ring substituted with a 2,3-dimethylphenyl group. Pyrazines are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the dimethylphenyl group enhances the compound’s chemical properties, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethylphenyl)pyrazine typically involves the reaction of 2,3-dimethylphenylhydrazine with α-diketones or α-keto acids. One common method is the cyclization of 2,3-dimethylphenylhydrazine with glyoxal in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for maximizing production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethylphenyl)pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while substitution reactions can produce a wide range of functionalized pyrazine derivatives.
Scientific Research Applications
2-(2,3-Dimethylphenyl)pyrazine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a building block for pharmaceutical compounds.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethylphenyl)pyrazine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes, receptors, or other biomolecules, altering their function. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylpyrazine: Lacks the phenyl group, resulting in different chemical properties.
2-Phenylpyrazine: Contains a phenyl group but lacks the dimethyl substituents.
2-(2,4-Dimethylphenyl)pyrazine: Similar structure with a different substitution pattern on the phenyl ring.
Uniqueness
2-(2,3-Dimethylphenyl)pyrazine is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which influences its reactivity and interactions with other molecules. This distinct structure makes it valuable for specific applications in organic synthesis and research.
Properties
Molecular Formula |
C12H12N2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
2-(2,3-dimethylphenyl)pyrazine |
InChI |
InChI=1S/C12H12N2/c1-9-4-3-5-11(10(9)2)12-8-13-6-7-14-12/h3-8H,1-2H3 |
InChI Key |
LFWNYQZMCWAKNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NC=CN=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


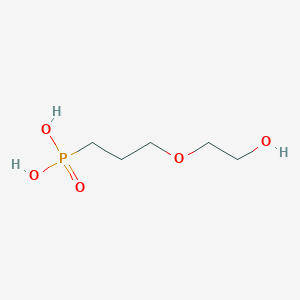
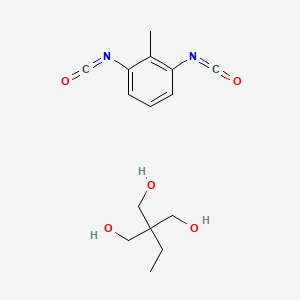
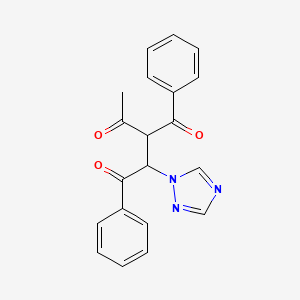
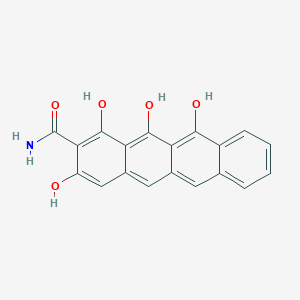

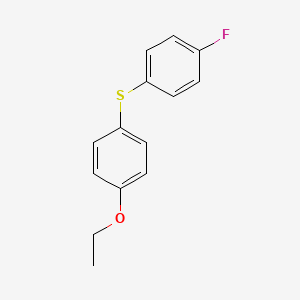
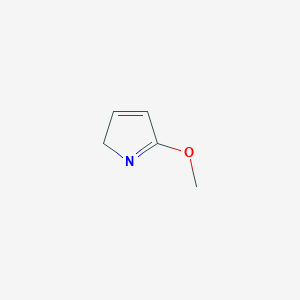
![3-[(4-Hydroxy-3,5-dimethylphenyl)methyl]-2,4,6-trimethylphenol](/img/structure/B14128360.png)
